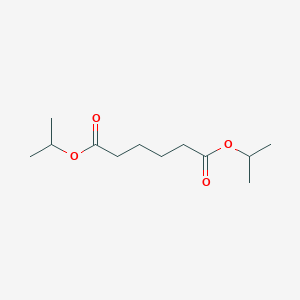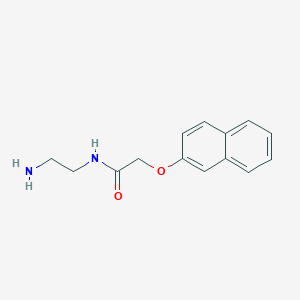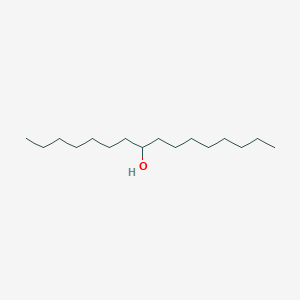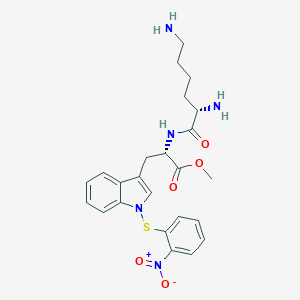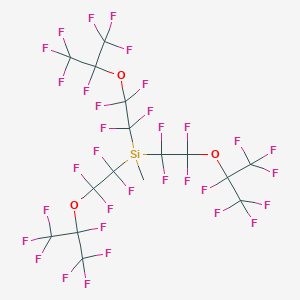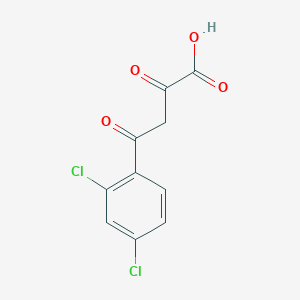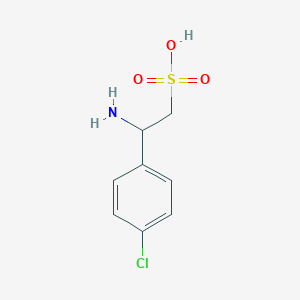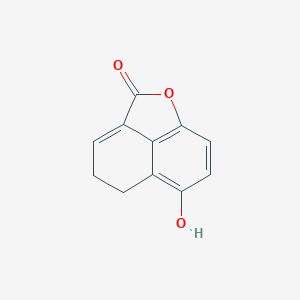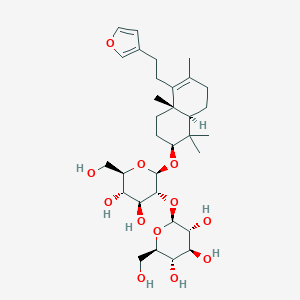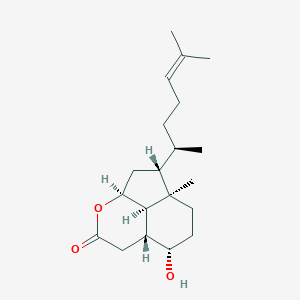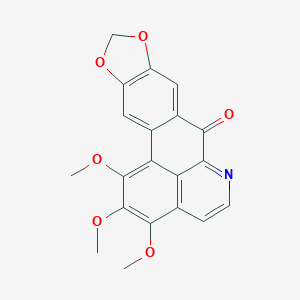
Oxophoebine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Oxophoebine is a natural alkaloid that is found in plants belonging to the Apocynaceae family. It has been studied for its potential as an anti-cancer agent due to its ability to inhibit cell growth and induce apoptosis in cancer cells. In
科学的研究の応用
Neuroprotective and Cognitive Benefits
Alpinia oxyphylla, a plant from which Oxophoebine is derived, has demonstrated neuroprotective properties and potential cognitive benefits. Research has highlighted its traditional use in enhancing cognitive performance and treating neurological disorders. Phytochemical analysis revealed components such as essential oils and terpenes, showing neuroprotective, anti-neoplastic, and various other pharmacological activities. Modern pharmacological studies support the traditional uses of A. oxyphylla in treating nervous system diseases, highlighting its neuroprotection and anti-carcinogenic effects (Zhang et al., 2018).
Anxiety and Stress Regulation
This compound's precursor, oxytocin (OXT), has been studied for its anxiolytic and antistress properties. It's considered for treating conditions associated with anxiety, fear, and social dysfunctions. The studies indicate an imbalance of the endogenous brain OXT system in the etiology of anxiety disorders, especially those with a social component. Chronic OXT treatment may lead to reduced OXT receptor availability and increased anxiety, suggesting a complex relationship between OXT levels and anxiety regulation (Neumann & Slattery, 2016).
Treatment of Neurological Disorders
This compound's precursor, oxytocin, is being researched for its potential application in treating neurological disorders like autism and schizophrenia. It's suggested that the oxytocin system could be a novel therapeutic target for these conditions. Various studies, including double-blind treatment trials, support the therapeutic potential of oxytocin in psychotic illness. The safety profile and tolerability of oxytocin in chronic trials appear favorable, though more research is required before its widespread clinical use is warranted (Macdonald & Feifel, 2012).
Social Behavior and Cognitive Effects
Oxytocin, a precursor of this compound, is involved in various social behaviors and cognitive processes. Research indicates its role in social decision-making, processing of social stimuli, and behaviors like eye contact and social memory. Intranasal oxytocin administration in humans has altered brain activity related to social and emotional processing. These findings suggest that oxytocin influences neural circuits involved in social cognition and behavior (Grace et al., 2018).
Learning and Addiction
Research on oxytocin has also covered its effects on learning and addiction. It's suggested that oxytocin interferes with reward and addiction by influencing neurobiological processes related to stress, learning, memory, and social behavior. The review of literature posits that a well-functioning oxytocinergic system has protective effects against the initial response to drugs of abuse, the development of dependence, and drug reinstatement. However, continuous drug use or chronic exposure to stress can dysregulate this system (Sarnyai & Kovacs, 2014).
特性
CAS番号 |
109175-37-3 |
|---|---|
分子式 |
C20H15NO6 |
分子量 |
365.3 g/mol |
IUPAC名 |
17,18,19-trimethoxy-5,7-dioxa-13-azapentacyclo[10.7.1.02,10.04,8.016,20]icosa-1(19),2,4(8),9,12,14,16(20),17-octaen-11-one |
InChI |
InChI=1S/C20H15NO6/c1-23-18-9-4-5-21-16-14(9)15(19(24-2)20(18)25-3)10-6-12-13(27-8-26-12)7-11(10)17(16)22/h4-7H,8H2,1-3H3 |
InChIキー |
JHBLLXUDHWJZMA-UHFFFAOYSA-N |
SMILES |
COC1=C(C(=C2C3=CC4=C(C=C3C(=O)C5=NC=CC1=C25)OCO4)OC)OC |
正規SMILES |
COC1=C(C(=C2C3=CC4=C(C=C3C(=O)C5=NC=CC1=C25)OCO4)OC)OC |
その他のCAS番号 |
109175-37-3 |
同義語 |
oxophoebine |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




